6,8-Dibromoquinoline-2-carboxylic acid
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Overview
Description
6,8-Dibromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound featuring a quinoline core substituted with bromine atoms at positions 6 and 8, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromoquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the treatment of 6,8-dibromoquinoline with n-butyllithium (n-BuLi) followed by trapping with an electrophile such as carbon dioxide (CO₂) to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromoquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or organomagnesium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as n-BuLi and trimethylsilyl chloride (Si(Me)₃Cl) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
6,8-Dibromoquinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dibromoquinoline-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, quinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the bromine substitutions, resulting in different reactivity and applications.
6,8-Dichloroquinoline-2-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 6,8-Dibromoquinoline-2-carboxylic acid is unique due to the presence of bromine atoms, which influence its reactivity and make it suitable for specific synthetic applications and biological activities .
Properties
Molecular Formula |
C10H5Br2NO2 |
---|---|
Molecular Weight |
330.96 g/mol |
IUPAC Name |
6,8-dibromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)7(12)4-6/h1-4H,(H,14,15) |
InChI Key |
IQLSNUSBHFYMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C(=O)O |
Origin of Product |
United States |
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